molecular formula C8H5NOS B1278127 Thieno[2,3-C]pyridine-2-carbaldehyde CAS No. 203922-18-3

Thieno[2,3-C]pyridine-2-carbaldehyde

Cat. No. B1278127
M. Wt: 163.2 g/mol
InChI Key: WVSKUUMKOLSXHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[2,3-c]pyridine-2-carbaldehyde is a chemical compound that belongs to the family of thienopyridines. These compounds are of significant interest due to their potential applications in drug discovery and material science. The thienopyridine scaffold is a heterocyclic moiety that is often incorporated into molecules with desirable biological activities.

Synthesis Analysis

The synthesis of thieno[2,3-c]pyridine derivatives has been explored in several studies. A rapid and efficient synthesis method for thieno[2,3-c]pyridine and its 2-substituted analogs has been developed through the cyclization of Schiff bases derived from 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal, with particularly good yields for 2-halogenated analogs . Another study describes the regioselective bromination of thieno[2,3-b]pyridine, which selectively targets the 4-position, followed by cross-coupling reactions to demonstrate the utility of 4-bromothieno[2,3-b]pyridine as a building block in drug discovery .

Molecular Structure Analysis

The molecular structure of thieno[2,3-c]pyridine derivatives has been characterized in several studies. For instance, the structural characterization of a Schiff base ligand derived from pyridine 3-carbaldehyde has been performed using single-crystal X-ray crystallography, revealing a monoclinic crystallographic system . Additionally, the molecular structure of various functionalized thieno[2,3-b]pyridines has been elucidated through X-ray structural analysis, providing insights into the three-dimensional arrangement of these molecules .

Chemical Reactions Analysis

Thieno[2,3-c]pyridine derivatives undergo a variety of chemical reactions that have been investigated in the literature. For example, the synthesis of thieno[2,3-d]pyrimidines from 4,6-dichloropyrimidine-5-carbaldehydes involves intramolecular cyclization and nitration reactions . The chemistry of thienopyridines has also been explored, with studies on the N-oxidation of thieno[2,3-b]pyridine and subsequent reactions such as nitration, reduction, and chlorination, leading to a range of substitution products .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-c]pyridine derivatives are influenced by their molecular structure and the substituents present on the thienopyridine core. The photophysical properties of fluorescent thieno[3,2-b]pyridine-5(4H)-one derivatives have been shown to be chemically tunable by modifying the functional groups on the scaffold . The electronic properties of a pyridine 3-carbaldehyde thiosemicarbazone derivative have been studied using density functional theory (DFT) and quantum theory of atoms in molecules (QTAIM), indicating potential applications as a molecular wire .

Scientific Research Applications

GRK2 Inhibitors

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Thieno[2,3-c]pyridine derivatives have been used in the synthesis of G protein-coupled receptor kinase 2 (GRK2) inhibitors . GRK2 is a cytoplasmic protein that plays a pivotal role in the development and progression of cardiovascular diseases .
  • Methods of Application : The researchers identified a compound bearing the thieno[2,3-c]pyridine moiety as a potential starting point. This compound showed an IC50 of 582 nM in the GRK2 TR-FRET kinase assay .
  • Results : The compound inhibited only 19 out of a panel of 99 diverse kinases when tested at the dose of 10 µM .

Blood-Platelet Aggregation Inhibiting Agents and Antithrombotics

  • Scientific Field : Pharmacology
  • Application Summary : Thieno[3,2-c]pyridine derivatives have been used in the development of blood-platelet aggregation inhibiting agents and antithrombotics .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Corrosion Inhibitors

  • Scientific Field : Industrial Chemistry
  • Application Summary : Thiophene derivatives, which include thieno[2,3-c]pyridine, are utilized in industrial chemistry as corrosion inhibitors .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Organic Semiconductors

  • Scientific Field : Material Science
  • Application Summary : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Methods of Application : These molecules are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Inhibitors of Phosphodiesterase IV

  • Scientific Field : Pharmacology
  • Application Summary : Pyridothienopyrimidines hybrids, which can be synthesized from thieno[2,3-c]pyridine derivatives, act as promising inhibitors of phosphodiesterase IV . This is a target for the treatment of asthma and chronic obstructive pulmonary disease .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Inhibitors of Acetylcholinesterase, Carbonic Anhydrase, Cyclooxygenase, and DNA Gyrase Enzymes

  • Scientific Field : Pharmacology
  • Application Summary : Pyrimidine derivatives with related fused thienopyridine, which can be synthesized from thieno[2,3-c]pyridine derivatives, exhibit powerful inhibitory activity to acetylcholinesterase, carbonic anhydrase, cyclooxygenase, and DNA gyrase enzymes .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

Thieno[2,3-C]pyridine-2-carbaldehyde is considered hazardous . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Thieno[2,3-C]pyridine-2-carbaldehyde and related thieno[2,3-C]pyridine derivatives are potential therapeutics for the treatment of inflammatory and autoimmune diseases . They could form the basis of a future drug discovery program .

properties

IUPAC Name

thieno[2,3-c]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS/c10-5-7-3-6-1-2-9-4-8(6)11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSKUUMKOLSXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444275
Record name THIENO[2,3-C]PYRIDINE-2-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[2,3-C]pyridine-2-carbaldehyde

CAS RN

203922-18-3
Record name THIENO[2,3-C]PYRIDINE-2-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thieno[2,3-c]pyridine-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thieno[2,3-C]pyridine-2-carbaldehyde
Reactant of Route 2
Thieno[2,3-C]pyridine-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
Thieno[2,3-C]pyridine-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
Thieno[2,3-C]pyridine-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Thieno[2,3-C]pyridine-2-carbaldehyde
Reactant of Route 6
Thieno[2,3-C]pyridine-2-carbaldehyde

Citations

For This Compound
2
Citations
H Nerenz, M Meier, W Grahn, A Reisner… - Journal of the …, 1998 - pubs.rsc.org
The synthesis and first hyperpolarizabilities of a series of isoquinolines and isoquinolinium salts, and also thienopyridines, thienylpyridines, and the corresponding pyridinium salts, …
Number of citations: 34 pubs.rsc.org
N Tani, RO Juvonen, H Raunio, M Fashe… - Bioorganic & medicinal …, 2014 - Elsevier
Inhibition of CYP2A6-mediated nicotine metabolism can reduce cigarette smoking. We sought potent and selective CYP2A6 inhibitors to be used as leads for drugs useful in smoking …
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.